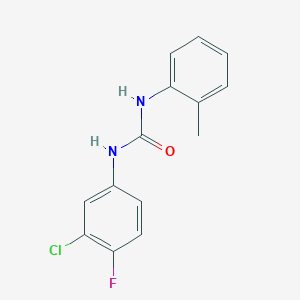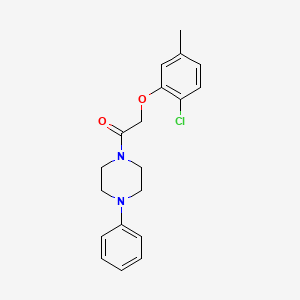![molecular formula C25H21N3O2 B5081482 2-[(1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5081482.png)
2-[(1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features an indole moiety fused with a quinazolinone structure, making it a unique and interesting molecule for various scientific studies
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Formation of the Quinazolinone Moiety: The quinazolinone structure can be synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The compound can undergo substitution reactions, especially at the phenyl ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced derivatives of the quinazolinone moiety.
Substitution Products: Substituted derivatives at the phenyl ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a probe for studying enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-[(1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to enzyme active sites, inhibiting their activity, while the quinazolinone structure can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-[(1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-2-ONE
- 2-[(1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-PHENYL-3,4-DIHYDROQUINAZOLIN-6-ONE
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which allows for unique interactions with biological targets. This makes it a valuable compound for drug development and other scientific research applications.
Propriétés
IUPAC Name |
2-[(1,5-dimethyl-2-oxo-3H-indol-3-yl)methyl]-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-12-13-22-19(14-16)20(24(29)27(22)2)15-23-26-21-11-7-6-10-18(21)25(30)28(23)17-8-4-3-5-9-17/h3-14,20H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVUOVKFFQFEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-methylglycinamide](/img/structure/B5081400.png)

![N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B5081425.png)

![N-[5-(1-adamantyl)-2-methylphenyl]acetamide](/img/structure/B5081448.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5081454.png)
![1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5081458.png)
![2-[{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5081462.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5081464.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5081466.png)
![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5081471.png)
![6,8-dichloro-3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one oxalate](/img/structure/B5081491.png)
![1-[2-(4-bromophenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B5081493.png)
![6-chloro-3-{2-[(4-ethylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5081499.png)
